3,4-di(thiophen-3-yl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-di(thiophen-3-yl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-3-13-5-9(1)11-7-15-8-12(11)10-2-4-14-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJALWBSCQLFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909351 | |
| Record name | 1~3~,2~3~:2~4~,3~3~-Terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105124-98-9 | |
| Record name | 3,3':4',3''-Terthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105124989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1~3~,2~3~:2~4~,3~3~-Terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3':4',3''-TERTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7O1CPR2TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Characterization Methodologies in Research on 3,4 Di Thiophen 3 Yl Thiophene Systems
Spectroscopic Analysis Techniques
Spectroscopy is a cornerstone in the analysis of molecular structures, providing detailed information on connectivity, functional groups, and electronic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. scribd.com For 3,4-di(thiophen-3-yl)thiophene, both ¹H and ¹³C NMR are employed to confirm its constitution by analyzing the chemical environment of each hydrogen and carbon atom. metu.edu.tr
In ¹H NMR, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide information about the connectivity of protons. The protons on the thiophene (B33073) rings are expected to appear in the aromatic region of the spectrum. Based on data from analogous thiophen-3-yl substituted compounds, the predicted ¹H NMR signals for this compound can be assigned. beilstein-journals.orgmdpi.com For instance, in a related structure, 1-(thiophen-3-yl)-4-(thiophen-2-yl)-1,2,3-triazole, the protons of the thiophen-3-yl group appear at δ 7.42 (dd), 7.60 (dd), and 7.76 (dd) ppm. beilstein-journals.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbons of the thiophene rings are expected in the range of δ 110-145 ppm. beilstein-journals.orgacs.org The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR (e.g., HSQC, HMBC) can further aid in the definitive assignment of all proton and carbon signals. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.
| Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2', H-2'' | ~7.6 - 7.8 | - |
| H-4', H-4'' | ~7.4 - 7.5 | - |
| H-5', H-5'' | ~7.5 - 7.6 | - |
| C-2, C-5 | - | ~120 - 122 |
| C-3, C-4 | - | ~138 - 140 |
| C-2', C-2'' | - | ~125 - 127 |
| C-3', C-3'' | - | ~130 - 132 |
| C-4', C-4'' | - | ~126 - 128 |
| C-5', C-5'' | - | ~115 - 120 |

Figure 1: Structure of this compound with numbering for NMR assignments.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. libretexts.org For this compound, the FTIR spectrum provides a characteristic fingerprint, confirming the presence of the thiophene rings and the absence of impurities from the synthesis process. metu.edu.tr
The key vibrational modes expected in the FTIR spectrum include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C stretching: These vibrations from the thiophene rings usually appear in the 1600-1400 cm⁻¹ range. libretexts.org
C-S stretching: The stretching of the carbon-sulfur bond within the thiophene ring is a key indicator and is typically found at lower wavenumbers, around 850-600 cm⁻¹. iosrjournals.org
Table 2: Expected FTIR Vibrational Frequencies for this compound Data compiled from typical values for thiophene-containing compounds. libretexts.orgiosrjournals.orgtubitak.gov.tr
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3050 | Stretching vibration of the C-H bonds on the thiophene rings. |
| Aromatic C=C Stretch | 1580 - 1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the rings. |
| C-S-C Stretch | 850 - 650 | Stretching vibration of the carbon-sulfur single bonds within the thiophene rings. |
| C-H Bending (out-of-plane) | 900 - 700 | Bending vibrations of the C-H bonds, characteristic of the substitution pattern. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems. researchgate.net For this compound, the UV-Vis spectrum, typically recorded in a solvent like dichloromethane (B109758) or chloroform (B151607), reveals key information about its electronic structure and conjugation length. The position of the maximum absorption wavelength (λ_max) is indicative of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org
The spectrum is expected to show strong absorption bands in the UV or near-visible region, characteristic of oligothiophenes. acs.org As the number of conjugated thiophene units increases, the λ_max typically shifts to longer wavelengths (a bathochromic or red shift), indicating a smaller HOMO-LUMO gap. acs.org For a trimer system like this compound, the λ_max is expected to be at a longer wavelength than that of bithiophene but shorter than that of quaterthiophene. Studies on similar compounds like 3,4-diphenylthiophene (B3048440) show absorption bands that are influenced by solvent polarity. researchgate.net The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge of the spectrum.
Table 3: Expected UV-Vis Absorption Data for this compound in Solution Values are estimated based on trends observed in related thiophene oligomers. acs.orgacs.org
| Parameter | Expected Value | Significance |
| λ_max (Maximum Absorption) | ~330 - 360 nm | Corresponds to the primary π→π* electronic transition. |
| Absorption Edge (λ_onset) | ~380 - 410 nm | Used to calculate the optical band gap. |
| Optical Band Gap (E_g^opt) | ~3.0 - 3.2 eV | Represents the energy difference between the HOMO and LUMO levels. |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. wikipedia.org It relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. libretexts.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. libretexts.org For centrosymmetric or highly symmetric molecules, certain vibrations may be Raman-active but IR-inactive, and vice versa.
In the study of this compound, Raman spectroscopy provides valuable information about the carbon backbone and the thiophene rings. researchgate.net The C=C stretching modes in the thiophene rings typically give rise to strong Raman signals. nih.gov This technique is particularly useful for characterizing the structural order and conformation of thiophene-based materials in solid-state or thin-film form. researchgate.net The Raman spectrum offers a distinct "fingerprint" that can be used for molecular identification and to probe intermolecular interactions. wikipedia.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Electrochemical Characterization Protocols
Electrochemical methods are vital for assessing the redox properties of conjugated molecules, which is crucial for their application in organic electronics such as transistors, sensors, and solar cells.
Cyclic Voltammetry (CV) is the most commonly used electrochemical technique to investigate the redox behavior of electroactive species. metu.edu.tr The experiment involves scanning the potential of an electrode in a solution containing the compound of interest and measuring the resulting current. For this compound, CV provides data on its oxidation potential, which is directly related to the energy of its HOMO level. researchgate.net
The measurement is typically performed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes) in a suitable solvent and supporting electrolyte, such as acetonitrile (B52724) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). researchgate.net As the potential is scanned to positive values, an oxidation peak is observed, corresponding to the removal of an electron from the molecule to form a radical cation. The onset potential of this oxidation wave (E_ox^onset) is used to estimate the HOMO energy level. If the molecule can also be reduced, a reduction peak will be observed at negative potentials, which can be used to estimate the LUMO energy level. The difference between the HOMO and LUMO levels provides the electrochemical band gap. acs.org This data is critical for designing materials for electronic devices, as it determines how readily the material can donate or accept electrons. colab.ws
Table 4: Estimated Electrochemical Properties of this compound from CV Values are estimated based on typical data for thiophene oligomers. researchgate.netacs.org
| Parameter | Symbol | Estimated Value | Method of Determination |
| Onset Oxidation Potential | E_ox^onset | +0.8 to +1.2 V (vs. Ag/AgCl) | From the onset of the first oxidation peak in the cyclic voltammogram. |
| HOMO Energy Level | E_HOMO | -5.2 to -5.6 eV | Calculated from E_ox^onset using empirical formulas. researchgate.net |
| Electrochemical Band Gap | E_g^ec | ~2.0 - 2.4 eV | Calculated from the onsets of oxidation and reduction potentials. |
Spectroelectrochemistry for Real-Time Optical Variations upon Doping
Spectroelectrochemistry is a powerful technique that provides in-situ insights into the changes in the electronic absorption spectra of materials as a function of an applied electrochemical potential. This method is instrumental in characterizing the electrochromic properties of polymers derived from this compound, revealing the nature of the charge carriers (polarons and bipolarons) generated upon doping.
In studies of copolymers based on this compound systems, spectroelectrochemistry is employed to monitor the emergence and evolution of absorption bands in the visible and near-infrared (NIR) regions upon electrochemical doping. researchgate.netnih.gov For instance, as the applied potential is incrementally increased, the initial π-π* transition absorption in the neutral state of the polymer decreases in intensity. nih.gov Concurrently, new absorption bands corresponding to polaron and bipolaron states appear at lower energies, often in the NIR region. nih.govbeilstein-journals.org This behavior is a characteristic signature of conducting polymers. nih.gov
The data obtained from spectroelectrochemical measurements allows for the determination of key parameters such as the optical band gap (E_g), which can be estimated from the onset of the π-π* transition absorption. Furthermore, the technique enables the evaluation of electrochromic performance, including optical contrast (the difference in transmittance between the doped and neutral states) and coloration efficiency. For example, copolymers of a 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP) monomer with 3,4-ethylenedioxythiophene (B145204) (EDOT) have been shown to exhibit distinct color changes from yellow in the neutral state to blue in the oxidized state. tandfonline.com Similarly, copolymers of indacenodithieno[3,2-b]thiophene (IDTT) with different donor-acceptor units can switch between black and transparent states. nih.gov
The coupling of UV-Vis spectroscopy with electrochemical techniques provides a comprehensive understanding of the electro-optical properties of these materials. scielo.br This is particularly valuable for the development of electrochromic devices, where the ability to precisely control color and transparency is paramount. nih.govscielo.br
Morphological and Microstructural Investigations
The performance of devices incorporating this compound-based materials is intimately linked to the morphology and microstructure of the active layer. Techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and X-ray diffraction (XRD) are therefore indispensable for visualizing and quantifying the surface features, topography, and crystalline order of these materials.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of polymer films derived from this compound and its analogs. mdpi.comgrafiati.commetu.edu.tr This technique provides high-resolution images of the material's surface, revealing details about its texture, porosity, and the presence of any aggregates or domains. researchgate.netrsc.org
For instance, SEM analysis of electrochemically polymerized films can show distinct morphological differences depending on the monomer composition and polymerization conditions. researchgate.net Copolymers of pyrrole (B145914) and 3,4-ethylenedioxythiophene (EDOT) have been observed to have surfaces with polymer aggregates of various shapes, including spherical and fibrous structures, embedded within a smoother matrix. researchgate.net In contrast, homopolymers of polypyrrole and PEDOT can exhibit smoother, more uniform surfaces or a "ball-type" morphology, respectively. researchgate.net
The morphology observed by SEM can have significant implications for the material's properties. For example, a porous or fibrous structure can enhance the performance of sensors by providing a larger surface area for interaction with analytes. The information gleaned from SEM images is often correlated with data from other characterization techniques to build a comprehensive understanding of the material. tandfonline.comgrafiati.com For example, in a study of a 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) derivative, SEM was used to clarify the material's morphology at different magnifications, complementing the structural information obtained from single-crystal X-ray analysis. nih.govresearchgate.net
Atomic Force Microscopy (AFM) for Thin Film Topography and Microstructure
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides detailed information about the surface topography and microstructure of thin films. nih.govacs.org It is particularly valuable for studying polymer films used in organic electronic devices, where the nanoscale morphology can significantly influence device performance. nih.govresearchgate.net
AFM can reveal the fibrillar or granular nature of the film morphology. researchgate.net For instance, non-annealed films of a diketopyrrolopyrrole-containing polymer showed a smooth surface with long, fine fibrils. researchgate.net Upon annealing, these fibrils became thicker and shorter, indicating an increase in crystallinity. researchgate.net The domain size of these crystalline regions, as observed by AFM, has been shown to strongly affect the electrical transport properties of the films. acs.org
The data from AFM is often presented as 2D and 3D height and phase images, which can reveal variations in material properties across the surface. mdpi.com This information is crucial for optimizing film deposition processes and for understanding the relationship between morphology and device characteristics such as charge carrier mobility. researchgate.net
X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Crystalline Structure
X-ray diffraction (XRD) and single-crystal X-ray analysis are fundamental techniques for determining the crystalline structure of materials. researchgate.netnih.gov These methods provide precise information about the arrangement of atoms and molecules in the solid state, including lattice parameters, bond lengths, and intermolecular interactions. researchgate.nettandfonline.com
For derivatives of this compound, single-crystal X-ray analysis has been used to establish the three-dimensional structure of newly synthesized compounds. researchgate.nettandfonline.comtandfonline.com For example, the structure of an ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate was determined, revealing details about its molecular conformation and packing in the crystal lattice. researchgate.netnih.gov Similarly, the crystal structure of 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole was determined to be a monoclinic system with a C2/c space group. tandfonline.com This level of detail is crucial for understanding how molecular structure influences the bulk properties of the material.
XRD is also used to study the microstructure of thin films. acs.orgrsc.org For instance, synchrotron X-ray diffraction has been used to study thin films of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT). acs.org These studies revealed that PBTTT crystallizes with lamellae of π-stacked polymer chains, and that the crystalline domains are well-oriented relative to the substrate. acs.org The degree of crystallinity and orientation can be further enhanced by thermal annealing. acs.org
The data from XRD and single-crystal analysis, such as lattice parameters and molecular packing motifs, are often used in conjunction with computational studies, like Hirshfeld surface analysis, to elucidate the nature of intermolecular interactions that govern the crystal packing. researchgate.nettandfonline.com
Below is a table summarizing crystallographic data for a representative thiophene derivative.
| Parameter | Value |
| Compound | ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate |
| Formula | C₂₄H₂₄N₂O₃S |
| Crystal System | Not specified in abstract |
| Space Group | Not specified in abstract |
| Reference | nih.gov |
| Parameter | Value |
| Compound | 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole |
| Formula | Not specified in abstract |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Reference | tandfonline.com |
| Parameter | Value |
| Compound | 4,4′-Bipyridine–3-(thiophen-3-yl)acrylic acid (1/2) |
| Formula | C₁₀H₈N₂·2C₇H₆O₂S |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.3454 (5) |
| b (Å) | 10.7319 (8) |
| c (Å) | 15.0196 (11) |
| α (°) | 102.518 (6) |
| β (°) | 103.648 (6) |
| γ (°) | 94.892 (6) |
| V (ų) | 1111.54 (14) |
| Z | 2 |
| Reference | nih.gov |
Thermal Analysis Techniques
Understanding the thermal stability and decomposition behavior of this compound-based materials is critical for their practical application, as it determines their processing window and operational lifetime.
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. rsc.orgmdpi.com It is a standard method for assessing the thermal stability of polymers and other organic materials. acs.orgnih.gov
In the study of polymers derived from this compound, TGA is used to determine the decomposition temperature (T_d), which is typically defined as the temperature at which a 5% weight loss occurs. rsc.orgmdpi.comacs.org For example, TGA of various polythiophene derivatives has shown that they can exhibit good thermal stability, with decomposition temperatures often exceeding 300°C or even 400°C. mdpi.comrsc.org This high thermal stability is a desirable characteristic for materials used in organic electronic devices, which may be subjected to elevated temperatures during fabrication or operation.
TGA curves provide valuable information about the decomposition process. A sharp weight loss indicates a single-step decomposition, while a multi-step weight loss suggests a more complex degradation pathway. acs.org The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. rsc.orgacs.org The results from TGA can be used to compare the thermal stability of different polymers and to understand how structural modifications, such as the introduction of different side chains or co-monomers, affect the material's thermal properties. rsc.orgacs.org
Below is a table summarizing the decomposition temperatures for several thiophene-based polymers.
| Polymer | Decomposition Temperature (T_d, 5% weight loss) | Reference |
| PT-ODTTBT | > 380 °C | mdpi.com |
| PTT-ODTTBT | > 380 °C | mdpi.com |
| TT-TPA | 305 °C | acs.org |
| TPA-TT-TPA | 372 °C | acs.org |
| 2,6-DADTT | 471 °C | rsc.org |
| 4-CNPhTT | 313 °C | researchgate.net |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| 4-CNPhTT | 4-thieno[3,2-b]thiophen-3-ylbenzonitrile |
| EDOT | 3,4-ethylenedioxythiophene |
| IDTT | Indacenodithieno[3,2-b]thiophene |
| P3HT | Poly(3-hexylthiophene) |
| PBTTT | Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) |
| TTPP | 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole |
| PT-ODTTBT | Not specified in abstract |
| PTT-ODTTBT | Not specified in abstract |
| TT-TPA | Not specified in abstract |
| TPA-TT-TPA | Not specified in abstract |
| 2,6-DADTT | Not specified in abstract |
| Pyrrole | Pyrrole |
| Polypyrrole | Polypyrrole |
| PEDOT | Poly(3,4-ethylenedioxythiophene) |
| Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate |
| 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole |
| 4,4′-Bipyridine–3-(thiophen-3-yl)acrylic acid (1/2) | 4,4′-Bipyridine–3-(thiophen-3-yl)acrylic acid (1/2) |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the phase transitions of materials, such as melting and glass transitions. rroij.com In the study of thiophene-based compounds and polymers, DSC provides valuable information about their thermal stability and processing parameters. researchgate.netmetu.edu.tr
The thermal behavior of polymers derived from thiophene monomers can be complex, often exhibiting multiple transitions. For instance, studies on poly(3-hexylthiophene) (P3HT), a related and well-researched polythiophene, have revealed both a glass transition and a crystal melting peak. usherbrooke.ca The glass transition temperature (Tg) for P3HT has been observed at 12°C, with a broad endothermic peak for crystal melting occurring at approximately 178°C. usherbrooke.ca The crystallization process itself can be intricate, with research indicating the presence of both fast and slow crystal formation processes, which supports the existence of an ordered nematic state in the melt phase of P3HT. usherbrooke.ca
In the context of thiophene-based liquid crystals, DSC is instrumental in identifying and characterizing mesophase transitions. For example, a thiophene-based calamitic mesogen, 4-((4-(decyloxy)phenoxy)carbonyl)phenyl thiophene-2-carboxylate (B1233283) (2TWC10), exhibited a crystal to nematic transition with a significant enthalpy change, followed by a nematic to isotropic transition with a much lower enthalpy value, as determined by DSC. orientjchem.org This highlights the sensitivity of DSC in distinguishing different types of phase transitions.
The specific phase transition temperatures and enthalpies are highly dependent on the molecular structure. For instance, the introduction of different functional groups or alterations in the polymer backbone can significantly influence the thermal properties. While specific DSC data for the parent molecule this compound is not extensively reported in the provided context, the analysis of related structures provides a strong indication of the types of thermal events that can be expected. For example, the melting point of a related compound, ethanedione, di-3-thienyl-, has been reported to be 80 °C. lookchem.com
Table 1: Phase Transition Temperatures of Thiophene-Based Materials Determined by DSC
| Material | Transition | Temperature (°C) | Reference |
| Poly(3-hexylthiophene) (P3HT) | Glass Transition (Tg) | 12 | usherbrooke.ca |
| Poly(3-hexylthiophene) (P3HT) | Crystal Melting | ~178 | usherbrooke.ca |
| 4-((4-(decyloxy)phenoxy)carbonyl)phenyl thiophene-2-carboxylate (2TWC10) | Crystal to Nematic | - | orientjchem.org |
| Ethanedione, di-3-thienyl- | Melting Point | 80 | lookchem.com |
Note: The table is populated with data from related thiophene compounds to illustrate the application of DSC.
Polymer Characterization
The physical and electronic properties of polymers derived from this compound are intrinsically linked to their molecular weight and molecular weight distribution.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. kpi.uaknauer.net This method separates molecules based on their hydrodynamic volume in solution. knauer.net
For polythiophenes and their derivatives, GPC is routinely used to characterize the products of polymerization reactions. researchgate.net The molecular weight of these polymers is a critical parameter that influences their solubility, processability, and ultimately their performance in electronic devices. rsc.org For instance, in the electrochemical polymerization of 3-alkylthiophenes, GPC studies have shown that the molecular weight of the resulting polymer generally increases with the applied potential during synthesis, up to a certain point where degradation may occur. kpi.ua
The choice of solvent and calibration standards is crucial for obtaining accurate GPC results. knauer.netethz.ch Tetrahydrofuran (THF) and chloroform are commonly used eluents for soluble polythiophenes, and polystyrene standards are often employed for calibration. kpi.uaethz.chmdpi.com However, it is important to note that the tendency of some donor-acceptor copolymers to aggregate in solution can lead to an overestimation of the molecular weight. acs.org
Research on various polythiophene systems has demonstrated the utility of GPC in understanding the effects of polymerization conditions on the final polymer properties. For example, the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) macroinitiators showed that increasing the synthesis time led to an increase in molecular masses, as determined by GPC. mdpi.com Similarly, for a series of thieno[3,2-b]thiophene-diketopyrrolopyrrole-containing polymers, GPC was used to determine the number-average molecular weight (Mn), which is essential for correlating with properties like charge carrier mobility in organic field-effect transistors. acs.org
Table 2: Molecular Weight Data for Thiophene-Based Polymers from GPC Analysis
| Polymer System | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Poly(3-n-pentylthiophene) (at 1.35V) | 4,700 | 21,000 | 4.47 | kpi.ua |
| Poly(3-n-pentylthiophene) (at 1.5V) | 9,500 | 45,000 | 4.74 | kpi.ua |
| PEDOT-Br (8h synthesis) | 1.863 x 10⁵ | - | - | mdpi.com |
| PEDOT-Br (24h synthesis) | 2.941 x 10⁵ | - | - | mdpi.com |
| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) | ~28,000 | - | - | nist.gov |
| Poly[diketopyrrolopyrrole-co-terthiophene] (PDPP-T3) | 27,000 | - | 3.2 | osti.gov |
Note: This table presents data from various polythiophene systems to exemplify the application and findings of GPC analysis.
Computational and Theoretical Studies on 3,4 Di Thiophen 3 Yl Thiophene and Its Derivatives
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic properties of many-body systems. These calculations have been instrumental in characterizing 3,4-di(thiophen-3-yl)thiophene and its analogs.
The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical determinant of a molecule's electronic and optical properties. DFT calculations are widely employed to predict these energy levels and the resulting energy band gap.
For instance, theoretical calculations on various thiophene-based oligomers have shown that the HOMO and LUMO energy levels, and consequently the band gap, can be finely tuned by modifying the molecular structure. The introduction of electron-donating or electron-withdrawing groups, as well as extending the conjugation length, significantly impacts these frontier orbitals. Studies on thieno[3,4-b]thiophene (B1596311) derivatives have demonstrated that increasing the number of repeating units leads to a rise in the HOMO energy level and a decrease in the LUMO energy level, effectively narrowing the band gap. acs.org For example, the HOMO energy level was found to increase from -5.83 eV in a monomer to -4.85 eV in a hexamer, while the LUMO level decreased from -2.77 eV in a dimer to -3.37 eV in the hexamer. acs.org
In a study on thiophene-based donor-acceptor molecules, DFT calculations were used to determine the HOMO and LUMO levels, which were found to be in good agreement with experimental values derived from electrochemical measurements. expresspolymlett.com The calculated HOMO-LUMO gap for a specific thiophene-containing compound was reported to be 2.45 eV. csic.es Furthermore, computational studies on thieno[3,2-b]thiophene (B52689) derivatives have also utilized DFT to calculate HOMO and LUMO energies, highlighting the influence of different end-capping groups on the electronic properties. mdpi.com
The following table provides a summary of calculated HOMO and LUMO energy levels for some thiophene (B33073) derivatives from various studies.
| Compound/Derivative Family | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Calculation Method |
| rr-1TbT | -5.83 | - | - | DFT |
| rr-6TbT | -4.85 | -3.37 | - | DFT |
| 3-thphCCM | -5.58 | -3.11 | 2.45 | DFT |
| Thieno[3,2-b]thiophene derivative | - | - | 2.50 | DFT/B3LYP/6-31G* |
The three-dimensional arrangement of atoms in a molecule, its geometry and conformation, plays a crucial role in determining its physical and electronic properties. DFT calculations are extensively used to find the most stable (lowest energy) molecular geometry.
Theoretical studies have focused on the planarity of the thiophene rings and the torsional angles between them. For instance, in substituted thieno[3,2-b]thiophene derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize molecular geometries, which were found to be in good agreement with experimental X-ray diffraction data. acs.org These calculations revealed that the molecules are slightly deviated from planarity, with dihedral angles between the phenyl and thiophene rings ranging from 2° to 18°. acs.org
In another study, molecular mechanics and molecular dynamics simulations of bis-urea substituted thiophene derivatives showed that the thiophene rings are tilted with respect to the surface they are adsorbed on, a conformation that is crucial for their self-assembly. acs.org The tilting of the thiophene ring relative to the rest of the molecule was found to be around 60°. acs.org The planarity of thiophene-based molecules endowed with electron-accepting groups has also been investigated, revealing that intramolecular interactions can promote planarity, which is a desirable feature for efficient charge transport. acs.org
The table below summarizes key geometric parameters for selected thiophene derivatives obtained from computational studies.
| Compound/Derivative | Key Geometric Parameter | Value | Method |
| Thieno[3,2-b]thiophen-3-ylbenzonitrile derivative 2 | Dihedral angle (phenyl-thiophene) | 2° | B3LYP/6-31G(d,p) |
| Thieno[3,2-b]thiophen-3-ylbenzonitrile derivative 3 | Dihedral angle (phenyl-thiophene) | 18° | B3LYP/6-31G(d,p) |
| Bis-urea substituted thiophene T1 | Torsion angle (thiophene ring) | ~60° | Molecular Mechanics/Dynamics |
Intramolecular charge transfer (ICT) is a fundamental process in many organic electronic materials, where an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. TD-DFT is a primary tool for investigating the nature of excited states and the pathways of charge transfer.
For donor-π-acceptor molecules containing a thiophene bridge, TD-DFT calculations have been performed to understand the photoinduced ICT processes. iphy.ac.cn These studies reveal that the excited states often possess a significant charge-transfer character, which is supported by experimental observations of large Stokes shifts and solvent-dependent fluorescence. iphy.ac.cn Theoretical calculations have indicated that the excited states can involve a distortion of the C=C double bond between the donor moiety and the thiophene-π-bridge. iphy.ac.cn
In studies of thieno[3,4-b]thiophene-based small molecules, a positive correlation between fluorescence quantum yield and intramolecular charge transfer has been observed, which is an unusual and interesting finding. acs.org Furthermore, investigations into thiophene-based donor-acceptor polymers have shown that the intramolecular charge transfer between the thiophene backbone and acceptor moieties can be facilitated by the inclusion of specific structural units, leading to tailored absorption spectra and energy levels. expresspolymlett.com
Molecular Geometry Optimization and Conformation Analysis
Molecular Dynamics Simulations for Conformational Dynamics
While DFT provides a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view, revealing how molecules behave over time at a given temperature. This is particularly important for understanding the conformational flexibility and dynamics of the thiophene rings.
MD simulations have been employed to study the conformational dynamics of substituted thiophene derivatives. For example, simulations of bis-urea substituted thiophenes at the liquid/solid interface have confirmed that the thiophene rings maintain a tilted orientation throughout the simulation, which is a key factor in their two-dimensional self-assembly. acs.org In the context of conjugated polymers, atomistic MD simulations of materials like poly(3-hexylthiophene) (P3HT) have shown that side chains influence the distribution and fluctuation of the backbone dihedral angles, which in turn affects charge transport properties. nih.gov
Structure-Property Relationship Predictions and Design Principles
A central goal of computational studies is to establish clear relationships between a molecule's structure and its resulting properties. This understanding is crucial for designing new materials with enhanced performance.
Computational studies have been highly successful in correlating the molecular architecture of this compound derivatives with their electronic and optical properties. For instance, it has been shown that the introduction of electron-withdrawing groups into thiophene molecules can induce planarity and direct molecular packing in the solid state, which is beneficial for charge transport. acs.org
The strategic placement of substituents and the nature of the linkages between thiophene units are critical. Studies on oligo(thieno[3,4-b]thiophene)s have highlighted how regioregular structures can lead to a unique palette of colors and tunable energy band gaps. acs.org The ability to stabilize both positive and negative charges in these molecules results in both anodic and cathodic electrochromism. acs.org
Theoretical Insights into Quinoidization Effects on Electronic Properties
Computational studies have provided significant understanding of the electronic structure of thiophene-based materials, particularly the transition between aromatic and quinoidal forms. The ground state of quinoidal oligothiophenes is often described as a hybrid of a closed-shell Kekulé quinoidal form and an open-shell aromatic diradicaloid form. rsc.org Theoretical calculations confirm that while the aromatic structure is more stable in the ground state, the quinoid-like structure possesses a lower ionization potential and a higher electron affinity. beilstein-journals.org This increased affinity for charges explains the structural changes that occur upon oxidation. beilstein-journals.org
The degree of quinoidization has a profound impact on the electronic properties of these materials. For instance, in a series of monodisperse oligo(thieno[3,4-b]thiophene) derivatives, an increase in the quinoidal character is observed with growing oligomer size, which does not saturate even at the hexamer length. acs.org This enhanced quinoidization leads to a destabilization of the highest occupied molecular orbital (HOMO) and a continuous narrowing of the HOMO-LUMO gap (HLG), which is a desirable feature for developing low band gap materials. acs.orgacs.org The fusion of thiophene rings in a thieno[3,4-b]thiophene (TbT) structure gives rise to destabilized frontier π-orbitals that promote inter-ring electron delocalization and quinoidization. acs.org
Theoretical calculations using Density Functional Theory (DFT) have shown that upon reduction, quinonoid oligothiophenes can form dianions, leading to a transition from a quinonoid to an aromatic structure. acs.org This transition is supported by changes in spectroscopic data, such as CN stretching frequencies in dicyanomethylene-substituted oligothiophenes. acs.org Similarly, upon oxidation, the generated cation radicals and dications are stabilized by the partial aromatization of the oligothiophene backbone. acs.org
The balance between the quinoidal and aromatic forms can be tuned. In shorter quinoidal oligothiophenes (like 2TQ and 3TQ), the closed-shell quinoidal structure is dominant. rsc.org However, as the number of thiophene rings increases, the diradical character becomes more prominent, which can lead to lower stability in longer oligomers. rsc.org This interplay is crucial for the design of stable materials with specific electronic properties.
The table below summarizes the calculated electronic properties for a series of regioregular oligo(thieno[3,4-b]thiophene)s (rr-OTbTs), illustrating the effect of increasing oligomer size and quinoidization.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| rr-1TbT | -5.83 | - | - |
| rr-2TbT | - | -2.77 | - |
| rr-6TbT | -4.85 | -3.37 | 1.48 |
This table illustrates the trend of increasing HOMO energy levels and decreasing LUMO energy levels with the extension of the oligomer chain, resulting in a narrowed band gap. Data sourced from acs.org.
Computational Screening for Novel Materials Design
Computational screening, primarily utilizing Density Functional Theory (DFT), has become an indispensable tool for the rational design and discovery of novel materials based on the this compound scaffold and its derivatives. These theoretical methods allow for the prediction of geometric, electronic, and photophysical properties before undertaking complex and costly synthesis. researchgate.netbohrium.com This approach accelerates the development of materials for specific applications, particularly in the field of organic electronics. beilstein-journals.orgmdpi.com
A key strategy in materials design is the structural engineering of molecules to fine-tune their electronic properties. researchgate.net For example, computational studies have been used to design novel thiophene-based organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netbohrium.com By systematically varying electron donor and acceptor groups and modifying the π-conjugated spacer, researchers can optimize properties like light absorption, energy levels (HOMO/LUMO), and ultimately, photovoltaic performance. researchgate.netbohrium.com
Computational screening has been effectively employed in the development of polymer acceptors for all-polymer solar cells (APSCs). rsc.org A "polymerized small-molecule acceptor" strategy, guided by theoretical calculations, has led to the creation of novel thiophene[3,4-b]thiophene-based acceptors. rsc.org The integration of thiophene π-bridges and the optimization of side-chains, informed by computational insights, have resulted in significant enhancements in power conversion efficiency (PCE). rsc.org For instance, the binary device PM6:PYF-EF achieved a PCE of 17.07%, which was further improved to 18.62% in a ternary blend. rsc.org
High-throughput virtual screening is another powerful computational technique used to sift through large libraries of potential thiophene-containing compounds to identify promising candidates for various applications, including medicinal chemistry. nih.gov These screening methods, often combined with molecular docking and dynamics simulations, can predict the binding affinity and interaction of molecules with biological targets, guiding the synthesis of the most promising derivatives. nih.govnih.gov
The table below presents data for newly designed thiophene-based organic chromophores, demonstrating how computational DFT methods are used to predict key parameters for solar cell applications.
| Chromophore | HOMO (eV) | LUMO (eV) | E_g (eV) | λ_max (nm) |
| 4a | -5.19 | -2.35 | 2.84 | 468 |
| 4b | -5.23 | -2.39 | 2.84 | 468 |
| 5a | -5.17 | -2.34 | 2.83 | 470 |
| 5b | -5.21 | -2.38 | 2.83 | 470 |
| 6a | -5.20 | -2.40 | 2.80 | 474 |
| 6b | -5.24 | -2.44 | 2.80 | 474 |
| 7a | -5.18 | -2.39 | 2.79 | 476 |
| 7b | -5.22 | -2.43 | 2.79 | 476 |
This table showcases calculated HOMO/LUMO energy levels, energy gaps (E_g), and maximum absorption wavelengths (λ_max) for a series of designed chromophores (4-7 a, b), highlighting the systematic tuning of properties through structural modification. Data sourced from researchgate.net.
Applications and Performance in Advanced Optoelectronic and Electronic Devices
Integration in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its channel layer. Thiophene-based materials, including derivatives of 3,4-di(thiophen-3-yl)thiophene, have been extensively investigated for this purpose due to their potential for high charge carrier mobility. researchgate.netbohrium.commdpi.com
Design Considerations for Channel Layer Materials
The design of channel layer materials for OFETs focuses on achieving high charge carrier mobility and stability. For thiophene-based polymers, this often involves creating a rigid and planar backbone to facilitate intermolecular charge hopping. nih.gov The introduction of fused thiophene (B33073) systems, such as thieno[3,2-b]thiophene (B52689), can enhance polymer coplanarity and lead to a more delocalized highest occupied molecular orbital (HOMO), which is beneficial for charge transport. ulb.ac.be
For instance, copolymers incorporating diketopyrrolopyrrole (DPP) and thieno[3,2-b]thiophene units have demonstrated impressive hole mobilities. One such polymer achieved a mobility of nearly 2 cm²/Vs without the need for high-temperature annealing. acs.org Another study on dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives showed that the nature of the side chains significantly impacts device performance, with linear alkyl chains leading to higher mobility due to better film morphology. mdpi.com
Impact of Molecular Packing and Film Morphology on Charge Transport
The way molecules pack in the solid state is a critical factor governing charge transport in organic semiconductors. nih.govacs.org Strong intermolecular electronic coupling is necessary for high charge-carrier mobility. acs.org In thiophene-phenylene copolymers, for example, the introduction of different thiophene units can lead to vastly different molecular orientations and film structures upon annealing. nih.gov
A more planar backbone conformation and a highly crystalline, edge-on molecular orientation are generally favorable for charge transport. nih.gov Conversely, a more isotropic molecular orientation with a preference for face-on alignment can result in a heterogeneous film structure that hinders charge transport, even with tighter molecular packing. nih.gov The introduction of terminal substituents can also be used to tune molecular packing and, consequently, the charge transport properties of thiophene-phenylene co-oligomers. acs.orgresearchgate.net
Table 1: Performance of OFETs based on Thiophene Derivatives
| Material | Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|
| DPP-Thieno[3,2-b]thiophene Copolymer | ~2 | - | acs.org |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 0.10 | > 10⁷ | mdpi.com |
| PDVT-10 | 10.5 | 10⁴ | researchgate.net |
| 2DQTT-o-EH | 3.0 | - | acs.org |
Utilization in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and color of an OLED are determined by the materials used in its emissive layer (EML). Thiophene-based compounds, including those derived from this compound, are attractive candidates for emissive materials due to their high luminescence efficiency and tunable emission colors. researchgate.netbohrium.comresearchgate.net
Material Design for Emissive Layers
The design of emissive materials for OLEDs aims to achieve high photoluminescence quantum yields (PLQY) and efficient charge injection and transport. rsc.org Donor-π-acceptor (D-π-A) architectures are a common strategy to tune the emission properties of organic molecules. beilstein-journals.orgfrontiersin.org In this design, an electron-donating group and an electron-accepting group are connected by a π-conjugated spacer.
For example, a D-π-A compound comprising triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene π-linker exhibited a high solid-state PLQY of 41%. beilstein-journals.org Similarly, butterfly-shaped molecules with a 4-(4-(decyloxy)phenyl)-2,6-di(thiophen-2-yl)pyridine (TPY) core have been synthesized and shown to be promising emitters. nih.gov The choice of donor and acceptor moieties, as well as the π-linker, allows for the fine-tuning of the emission color from blue to green and even into the near-infrared (NIR) region. frontiersin.orgacs.orgmdpi.com
Enhancing Luminescence and Efficiency
Several strategies are employed to enhance the luminescence and efficiency of OLEDs. One approach is to use host-dopant systems, where a small amount of a highly emissive dopant is dispersed in a host material. mdpi.com This can improve the operational stability of the device. mdpi.com Another strategy is to design molecules with specific properties, such as hybridized local and charge-transfer (HLCT) states, which can lead to higher exciton (B1674681) utilization. frontiersin.org
The performance of an OLED is characterized by its maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). For a D-π-A compound with a thieno[3,2-b]thiophene linker, a solution-processed OLED showed a maximum luminance of 752 cd/m², a current efficiency of 10.6 cd/A, a power efficiency of 6.70 lm/W, and an EQE of 4.61%. beilstein-journals.org In another example, OLEDs based on a fluorene–thiophene–benzothiadiazole motif with triphenylamine donor groups achieved a peak luminance of 2888 cd/m². rsc.org
Table 2: Performance of OLEDs based on Thiophene Derivatives
| Material | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) | Reference |
|---|---|---|---|---|---|
| DMB-TT-TPA | 752 | 10.6 | 6.70 | 4.61 | beilstein-journals.org |
| Compound 3 (Fluorene-Thiophene-BT) | 2888 | - | - | 0.77 | rsc.org |
| 2TPA-TPY | 207 | 1.51 | 0.46 | 0.48 | nih.gov |
| BTDF-TTPA | - | - | - | 5.75 | frontiersin.org |
| 9-phenylcarbazole end-capped bithiophene | 5100 | 2.56 | - | - | mdpi.com |
Role in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
Organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) are promising technologies for low-cost solar energy conversion. In both types of devices, organic materials play a crucial role in absorbing light and generating charge carriers. Fused-thiophene derivatives have been shown to be effective as both donor materials in OPVs and as sensitizers in DSSCs. mdpi.comresearchgate.net
In OPVs, the active layer typically consists of a blend of a donor and an acceptor material. The power conversion efficiency (PCE) of an OPV is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Small molecules and polymers based on thieno[3,2-b]thiophene and diketopyrrolopyrrole have been used as donor materials in bulk-heterojunction OPVs, achieving PCEs of up to 5.4%. ulb.ac.beacs.org More recently, all-polymer solar cells based on thiophene[3,4-b]thiophene-based polymer acceptors have reached PCEs of 17.07%. researchgate.net
In DSSCs, a dye sensitizer (B1316253) absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The ideal sensitizer should have a broad absorption spectrum, suitable energy levels for electron injection and dye regeneration, and good stability. mdpi.com Organic dyes incorporating a thienothiophene unit as a π-spacer have shown promising results. For example, a DSSC based on a dye with a thieno[3,2-b]thiophene-EDOT π-bridge achieved a PCE of 7.00%, which is comparable to that of conventional ruthenium-based dyes. researchgate.net Another study reported a PCE of 8.02% for a dye that exceeded 80% incident photon-to-current efficiency (IPCE) in the 400–610 nm range. mdpi.com
Table 3: Performance of OPVs and DSSCs based on Thiophene Derivatives
| Device Type | Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
|---|---|---|---|---|---|---|
| OPV | DPP-Thieno[3,2-b]thiophene Copolymer | 5.4 | - | - | - | acs.org |
| OPV | PM6:PYF-EF | 17.07 | - | - | - | researchgate.net |
| OPV | 3:C₇₀ | 3.60 | 0.98 | 9.24 | - | mdpi.com |
| DSSC | Dye 20 | 8.02 | - | 15.2 | - | mdpi.com |
| DSSC | M10 | 7.00 | - | - | - | researchgate.net |
Development as Small Molecule Donors and Sensitizers
The development of efficient organic solar cells (OSCs) relies on the design of donor and acceptor materials with tailored properties to facilitate light absorption and charge separation. Small molecules based on the thieno[3,4-b]thiophene (B1596311) (TbT) backbone, which shares a similar fused thiophene ring system with this compound, have been investigated as electron donor materials in bulk-heterojunction solar cells. mdpi.comresearchgate.net These materials are integral to the photoactive layer, where they absorb photons and initiate the process of converting light into electricity.
One approach involves creating acceptor-donor-acceptor (A-D-A) type small molecules. For instance, a small molecule, STDR-TbT, was developed by replacing the central thiophene of a known sepithiophene structure with a 2-ethylhexyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate unit. researchgate.net This modification resulted in a material with a low optical bandgap, which is crucial for absorbing a broader range of the solar spectrum. researchgate.net When incorporated into an organic solar cell with a fullerene acceptor (PC71BM), the STDR-TbT-based device exhibited a power-conversion efficiency (PCE) of 5.05%. researchgate.net This performance highlights the potential of the thieno[3,4-b]thiophene core in creating effective small molecule donors for OSCs.
Another study focused on a small molecule donor, STB-4, which utilizes a dithieno[2,3-d′:2′,3′-d′]benzo[1,2-b:4′,5′-b′]dithiophene (DTBDT) central moiety, further demonstrating the utility of extended thiophene-based structures. mdpi.com After optimization through solvent annealing, solar cells based on STB-4 achieved a power conversion efficiency of 8.17%. mdpi.com The success of these related structures underscores the promise of the this compound scaffold in the design of next-generation small molecule donors and sensitizers for photovoltaic applications.
Table 1: Performance of Small Molecule Donors Based on Thieno[3,4-b]thiophene and Related Structures in Organic Solar Cells
| Donor Molecule | Acceptor | PCE (%) | Voc (V) | Jsc (mA cm-2) | FF |
| STDR-TbT | PC71BM | 5.05 | - | 10.90 | - |
| STB-4 | PC71BM | 8.17 | 0.904 | 13.33 | 0.67 |
Optimization of Frontier Orbital Energy Levels for Charge Separation
For efficient charge separation to occur at the donor-acceptor interface in an organic solar cell, the frontier molecular orbital energy levels—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—of the donor and acceptor materials must be appropriately aligned. The driving force for exciton dissociation originates from the energy offset between these levels. nih.gov Therefore, a key aspect of designing effective small molecule donors is the ability to tune their HOMO and LUMO energies.
The chemical structure of the donor molecule plays a crucial role in determining its frontier orbital energy levels. The introduction of electron-donating or electron-withdrawing groups can raise or lower these energy levels, respectively. For polymers based on carbazole (B46965) and thiophene, connecting the carbazole with thiophenes at the 3,6-positions and using a phenyl group as a core leads to a stabilization of both HOMO and LUMO energy levels, significantly reducing the bandgap.
In the case of thieno[3,4-b]thiophene-based materials, the inherent quinoidal character of the TbT unit offers a powerful tool for modulating the electronic structure. researchgate.net By strategically modifying the substituents on the thiophene rings, it is possible to fine-tune the HOMO and LUMO levels. For instance, in a series of diarylated thieno[3,4-b]thiophenes, the introduction of different aryl groups at the R3 and R4 positions allowed for the systematic adjustment of their electronic properties. researchgate.net
Theoretical calculations, such as those performed using density functional theory (DFT), are instrumental in predicting the frontier orbital energies of new molecular designs. For example, calculations on a series of compounds revealed that the HOMO levels are predominantly determined by the carbazole groups in some structures, while in others, they are mainly influenced by the thiophene groups. This ability to predict and control the electronic density distribution within the molecule is essential for designing materials where the energy level offset with the acceptor material is optimized for efficient charge separation and minimal energy loss.
Table 2: Frontier Orbital Energy Levels and Band Gaps of Thiophene-Carbazole Derivatives
| Compound | Eoxonset (V) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| P3 | +1.04, +0.82 | -5.62 | -2.09 | 3.53 |
| P4 | +1.16, +0.90 | -5.70 | -2.41 | 3.29 |
| P5 | +1.41, +1.09 | -5.89 | -2.56 | 3.33 |
| P6 | +1.44, +1.14 | -5.94 | -2.60 | 3.34 |
| P7 | +1.28, +0.92 | -5.72 | -2.54 | 3.18 |
| P8 | +1.38, +1.05 | -5.85 | -2.69 | 3.16 |
| P9 | +1.44, +1.19 | -5.99 | -2.99 | 3.00 |
Development as Electrochromic Materials
Electrochromic materials can reversibly change their color upon the application of an electrical potential, making them suitable for applications such as smart windows, displays, and mirrors. Polymers derived from this compound and its analogues have been investigated for their electrochromic properties due to their ability to undergo stable redox switching with distinct color changes.
Copolymerization is a common strategy to fine-tune the electrochromic performance of these materials. For example, a copolymer of 1,4-di(thiophen-3-yl)benzene (DTB) and 3,4-ethylenedioxythiophene (B145204) (EDOT) was electrochemically synthesized, resulting in a film with excellent electrochromic properties. researchgate.net This copolymer exhibited multiple colors at different applied potentials, demonstrating the potential for creating multicolor electrochromic devices. researchgate.net
Tunable Coloration and Switching Mechanisms
The coloration of electrochromic polymers is a direct result of changes in their electronic structure during redox processes. In the neutral state, the polymer typically has a wide bandgap and absorbs light in the UV region, appearing transparent or lightly colored. Upon oxidation (p-doping), polarons and bipolarons are formed, introducing new energy levels within the bandgap and leading to absorption in the visible and near-infrared regions, thus changing the material's color.
The specific colors observed and the switching mechanism can be tuned by modifying the chemical structure of the monomer. For the copolymer of 1,4-di(thiophen-3-yl)benzene and pyrene (B120774), five different colors were observed under various potentials. researchgate.net Similarly, a copolymer of 1,4-di(thiophen-3-yl)benzene and EDOT displayed four distinct colors: red, yellow, green, and blue. researchgate.net
The switching time, which is the time required for the material to change from one color state to another, is a critical parameter for practical applications. The copolymer of 1,4-di(thiophen-3-yl)benzene and EDOT exhibited a fast switching time of 0.8 seconds. researchgate.net In another example, a copolymer of 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP) with EDOT switched from yellow in the reduced state to blue in the oxidized state. tandfonline.com The switching time for this transition was measured to be 1.8 seconds. nih.gov
Table 3: Electrochromic Switching Properties of Copolymers Containing Dithienyl Moieties
| Copolymer | Color States | Switching Time (s) | Wavelength (nm) |
| P(DTB-co-Pyrene) | Five different colors | 1.5 | 750 |
| P(DTB-co-EDOT) | Red, Yellow, Green, Blue | 0.8 | 746 |
| P(TTPP-co-EDOT) | Yellow to Blue | 1.8 | - |
| P(TMPMT-co-Th) | Brown to Gray-Blue | 2.0 | - |
Redox Stability and Optical Contrast Considerations
For an electrochromic device to be commercially viable, it must exhibit high redox stability, meaning it can undergo many switching cycles without significant degradation of its performance. The optical contrast, which is the difference in transmittance between the colored and bleached states, should also be high to ensure a clear distinction between the states.
The redox stability of polymers based on dithienyl structures has been shown to be quite good. A copolymer of 1,4-di(thiophen-3-yl)benzene and pyrene demonstrated reasonable stability in cyclic voltammetry studies. researchgate.net An electrochromic device constructed with a copolymer of 3-{[4-(thien-3-yl-methoxy)phenoxy]methyl}thiophene and thiophene also showed good stability. mdpi.com
Optical contrast is another area where these materials show promise. The copolymer of 1,4-di(thiophen-3-yl)benzene and EDOT had a high optical contrast of 59% in the near-infrared region. researchgate.net A copolymer of 4,7-di(thiophen-2-yl)benzo[c] mdpi.commdpi.comresearchgate.netthiadiazole and EDOT also exhibited a significant optical contrast of 59%. researchgate.netnih.gov The copolymer of TTPP and EDOT showed an optical contrast of 26%. nih.gov These results indicate that by carefully selecting the comonomers, it is possible to achieve both high stability and excellent optical contrast in electrochromic materials derived from the this compound structural family.
Table 4: Optical Contrast of Electrochromic Copolymers
| Copolymer | Optical Contrast (%) | Wavelength (nm) |
| P(DTB-co-EDOT) | 59 | 1100 |
| P(TBT-co-EDOT) | 59 | 585 |
| P(TTPP-co-EDOT) | 26 | - |
| P(TMPMT-co-Th) | 7.6 | - |
Exploration in Sensor Technologies
The sensitivity of the electronic and optical properties of conjugated polymers to their local environment makes them excellent candidates for chemical sensor applications. Thiophene-based polymers, in particular, have been widely explored for the detection of various analytes, including metal ions, anions, and organic molecules. researchgate.net The this compound scaffold, with its electron-rich nature and potential for functionalization, provides a versatile platform for designing new sensory materials.
Materials Design for Chemical Sensing Applications
The design of a chemosensor involves integrating a recognition unit (receptor) that selectively binds to the target analyte with a signaling unit (transducer) that produces a detectable signal upon binding. In the context of polymers based on this compound, the polymer backbone itself can act as the signaling unit. The binding of an analyte to a receptor site on the polymer can induce conformational changes or alter the electronic properties of the polymer, leading to a change in its fluorescence or color.
For example, a fluorescent "turn-on" chemosensor for the detection of Zn2+ and CN− was developed based on a thiophene derivative. researchgate.net In this design, a 4-diethylaminosalicylaldehyde moiety serves as a fluorophore. researchgate.net The interaction of the sensor with the target ions leads to a significant increase in fluorescence, allowing for their detection. researchgate.net The limit of detection for zinc ions was found to be 2.55 µM, which is well below the World Health Organization's standard for drinking water. researchgate.net
Another approach is to use the polymer film as a modified electrode in an electrochemical sensor. mdpi.commdpi.com The interaction of the analyte with the polymer can alter its electrochemical properties, such as its redox potential or conductivity, which can be measured as the sensing signal. For instance, polythiophene derivatives have been used to create electrochemical sensors for the detection of nitrite, with the polymer film exhibiting significant electrocatalytic effects. The design of these materials often involves the incorporation of specific functional groups that have a high affinity for the target analyte, thereby enhancing the selectivity of the sensor. The versatility in the synthesis of thiophene-based polymers allows for the creation of a wide range of sensory materials tailored for specific applications. researchgate.net
Table 5: Thiophene-Based Chemosensors and Their Analytes
| Chemosensor Type | Analyte(s) | Detection Principle | Limit of Detection |
| Fluorescent turn-on | Zn2+, CN- | Fluorescence enhancement | 2.55 µM (for Zn2+) |
| Electrochemical | Nitrite | Electrocatalysis | - |
| Fluorescent 'turn-on' | Al3+ | Fluorescence enhancement | - |
| Fluorescent 'turn-off' | Hg2+ | Fluorescence quenching | 0.44 x 10-8 M |
| Colorimetric & Fluorescent | ATP | Color and fluorescence change | 10-8 M |
Future Research Directions and Emerging Trends for 3,4 Di Thiophen 3 Yl Thiophene Systems
Novel Synthetic Methodologies for Enhanced Control and Scalability
The synthesis of thiophene-based polymers and oligomers has traditionally relied on metal-catalyzed cross-coupling reactions. beilstein-journals.org Future research is increasingly focused on developing more efficient, scalable, and sustainable synthetic routes.
Key Developments:
Direct C-H Arylation Polymerization (DArP): This method is gaining traction as a more atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille couplings. rsc.orgnih.govresearchgate.net DArP avoids the need for pre-functionalized monomers, reducing synthetic steps and waste. rsc.orgnih.gov Recent studies have demonstrated the potential of DArP for creating regioregular polymers with controlled molecular weights and tunable optoelectronic properties. rsc.orgnih.gov
Metal-Free Cyclization: Research into metal-free synthetic pathways, such as the cyclization of functionalized alkynes, presents an environmentally friendly alternative for producing thiophene (B33073) derivatives. mdpi.com These methods often utilize readily available starting materials and can proceed under mild conditions. mdpi.com
Flow Chemistry: The integration of flow chemistry offers a promising avenue for the scalable and continuous production of 3,4-di(thiophen-3-yl)thiophene and its derivatives. This technology can provide precise control over reaction parameters, leading to higher yields and purity.
| Synthetic Method | Advantages | Challenges |
| Direct C-H Arylation | Atom-economical, fewer synthetic steps, reduced waste. rsc.orgnih.govresearchgate.net | Control of regioselectivity can be challenging. |
| Metal-Free Cyclization | Avoids toxic metal catalysts, environmentally friendly. mdpi.com | May have limitations in substrate scope and reaction conditions. mdpi.com |
| Flow Chemistry | Scalable, precise reaction control, improved safety. | Initial setup costs can be high. |
Advanced Computational Modeling for Predictive Material Science
Computational modeling has become an indispensable tool for predicting the properties of new materials, thereby guiding synthetic efforts and accelerating the discovery process.
Key Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to determine the electronic properties of thiophene-based molecules, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govmdpi.com This information is crucial for predicting the performance of materials in electronic devices. mdpi.com For instance, DFT has been used to understand the influence of substituents on the electronic stability and reactivity of thiophene derivatives. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the morphology and intermolecular interactions of materials in the solid state. This is particularly important for understanding charge transport in organic semiconductors.
Machine Learning (ML): The application of ML algorithms to analyze large datasets of material properties can help identify promising new molecular structures and optimize synthetic conditions for improved sustainability and efficiency. ijnc.ir
Development of Multifunctional Materials Based on this compound Core
The versatility of the this compound core allows for the design of multifunctional materials with tailored properties for a wide range of applications.
Emerging Applications:
Sensors and Actuators: Thiophene-based polymers have shown promise in the development of chemical sensors and biosensors. sunatimur.com Their electronic properties can be modulated by the presence of specific analytes, leading to a detectable signal. For example, conducting polymers incorporating thiophene units have been used to immobilize enzymes for biosensing applications. sunatimur.com
Electrochromic Devices: The ability of thiophene-based polymers to change color upon the application of an electrical potential makes them suitable for use in electrochromic devices, such as smart windows and displays. metu.edu.tr Copolymers of thiophene derivatives have been shown to exhibit multi-colored electrochromism. metu.edu.tr
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are being explored as components of the emissive layer in OLEDs. acs.org By tuning the molecular structure, the emission color and efficiency of the OLED can be controlled. acs.org
Organic Photovoltaics (OPVs): The development of donor-acceptor copolymers incorporating the this compound unit is a key area of research for improving the efficiency of organic solar cells. cas.cz
Exploration of New Device Architectures and Applications
Future research will not only focus on the development of new materials but also on their integration into novel device architectures to unlock new functionalities.
Future Trends:
Flexible and Wearable Electronics: The inherent flexibility of organic materials makes them ideal for use in flexible displays, wearable sensors, and other next-generation electronic devices.
Neuromorphic Computing: The unique electrical properties of some thiophene-based materials could be harnessed for the development of organic synaptic transistors, which are key components of neuromorphic computing systems that mimic the function of the human brain.
Thermoelectric Devices: Research is ongoing into the use of conducting polymers for thermoelectric applications, where they can convert waste heat into electrical energy.
Sustainable and Green Chemistry Approaches in Synthesis
A significant trend in the synthesis of this compound and its derivatives is the adoption of green chemistry principles to minimize environmental impact. ijnc.ir
Key Strategies:
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of thiophene derivatives can reduce the reliance on fossil fuels.
Solvent-Free and Aqueous Reactions: Conducting reactions in water or without a solvent can significantly reduce the use of hazardous organic solvents. ijnc.irresearchgate.net Recent studies have shown that direct C-H arylation of thiophene derivatives can be effectively carried out in industrial wastewater. researchgate.net
Energy-Efficient Synthesis: The use of microwave-assisted synthesis and other energy-efficient techniques can reduce reaction times and energy consumption. ijnc.irrasayanjournal.co.in
Q & A
Basic: What are the recommended methodologies for synthesizing 3,4-di(thiophen-3-yl)thiophene, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) to attach thiophene moieties to a central thiophene core. Key steps include:
- Thiophene Ring Functionalization : Pre-functionalize the central thiophene at the 3,4-positions with halogen groups (e.g., bromine) to enable coupling .
- Coupling Reactions : Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids under inert atmospheres (N₂/Ar). Optimize solvent (THF/toluene) and temperature (80–110°C) to improve yields .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product. Monitor purity via TLC and NMR .
Data Consideration : Yields vary (40–75%) depending on steric hindrance and electronic effects of substituents. Optimize equivalents of reagents (1:2.2 central core:boronic acid) to minimize side products .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling between thiophene protons at δ 6.8–7.5 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI/TOF) verifies molecular weight (C₁₆H₁₀S₃, theoretical m/z 290.01) .
- UV-Vis/FTIR : UV-Vis absorption (λₐᵦₛ ~350–450 nm) and FTIR (C-S stretching at 650–750 cm⁻¹) assess electronic properties .
- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry for single crystals .
Standardization : Report yields, melting points, Rf values, and spectral data alignment with literature for reproducibility .
Basic: How do the electronic properties of this compound influence its applicability in organic electronics?
Methodological Answer:
The compound’s extended π-conjugation and sulfur-rich structure enhance charge transport:
- Bandgap Engineering : UV-Vis and cyclic voltammetry determine HOMO/LUMO levels (e.g., HOMO ~-5.2 eV, LUMO ~-3.1 eV), crucial for semiconductor applications .
- Charge Mobility : Measure via field-effect transistor (FET) configurations; reported hole mobilities range 10⁻³–10⁻² cm²/V·s for similar thiophene derivatives .
- Stability : Evaluate under thermal (TGA) and oxidative (cyclic voltammetry) stress to assess device integration potential .
Advanced: What strategies address steric hindrance and oxidation sensitivity during synthesis?
Methodological Answer:
- Steric Mitigation : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and reduce steric clashes during coupling .
- Oxidation Control : Conduct reactions under inert atmospheres with degassed solvents. Add antioxidants (e.g., BHT) to prevent sulfur oxidation .
- Alternative Pathways : Explore electrochemical polymerization or direct arylation to bypass intermediate oxidation steps .
Case Study : Substituting 3-ethylhexyloxy thiophene with dioctyl 3,4-propylenedioxy thiophene reduced steric strain, improving yields by 20% .
Advanced: How can researchers resolve contradictions in reported electronic properties of thiophene derivatives?
Methodological Answer:
Contradictions often arise from structural variations (e.g., regioisomers) or measurement conditions:
- Tautomerism Analysis : Computational studies (DFT) correlate experimental ADE values with tautomeric equilibria. For example, fused benzodithiophenes favor keto tautomers due to destabilized enol forms .
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., solvent polarity, temperature) to isolate variables. Compare data with NIST reference spectra .
- Crystallographic Validation : Resolve ambiguities in substituent orientation via X-ray diffraction .
Example : Discrepancies in HOMO levels (~0.3 eV variation) were traced to differing film-deposition methods (spin-coating vs. vacuum sublimation) .
Advanced: What methodologies optimize this compound for NIR-II fluorescence or charge transport in devices?
Methodological Answer:
- NIR-II Fluorophore Design : Introduce electron-deficient fused-ring acceptors (e.g., thieno[3,4-b]thiophene) to redshift emission. PDOT-C8 bridging enhances brightness 20-fold vs. 3-EHOT derivatives .
- Device Integration : Blend with PCBM for bulk heterojunction solar cells. Optimize annealing temperature (150–180°C) to improve crystallinity and reduce recombination .
- In Silico Screening : Use DFT/Molecular Dynamics to predict charge transport pathways and interfacial compatibility with electrode materials (e.g., ITO/PEDOT:PSS) .
Data-Driven Approach : Correlate transient absorption spectroscopy (TAS) results with device efficiency metrics (e.g., PCE) to refine molecular design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
